molecular formula C10H16N2O2 B13445811 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13445811
M. Wt: 196.25 g/mol
InChI Key: CMSXRUUCDQIERW-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1) is a heterocyclic carboxylic acid featuring an imidazole core substituted with an isopropyl group at the 2-position and a methyl-substituted propanoic acid chain at the 1-position. Its molecular formula is inferred as C₁₀H₁₆N₂O₂ (calculated molecular weight: 204.24 g/mol) based on structural analysis . The compound is structurally related to intermediates used in pharmaceutical synthesis, such as Elafibranor precursors (), though its specific applications remain underexplored in the provided literature.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-7(2)9-11-4-5-12(9)6-8(3)10(13)14/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

CMSXRUUCDQIERW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Imidazole Core with 2-Isopropyl Substitution

The 2-isopropyl substitution on the imidazole ring is typically introduced via:

Attachment of the 2-Methylpropanoic Acid Moiety

The 2-methylpropanoic acid side chain is generally introduced by:

Detailed Preparation Methods

Synthesis of 2-Isopropylimidazole Derivatives

A representative synthetic route involves the following steps (adapted from related imidazole synthesis literature and patent disclosures):

Step Reagents and Conditions Description
1 Reaction of isopropylhydrazine hydrochloride with methyl acetimidate hydrochloride in triethylamine and methanol Formation of N’-isopropylacetohydrazonamide intermediate
2 Cyclization with triethyl orthoformate (triethoxymethane) Formation of 1-isopropyl-1H-imidazole derivative
3 Purification by crystallization or chromatography Isolation of pure 2-isopropylimidazole

This method provides a high yield of the substituted imidazole ring with the isopropyl group at the 2-position.

N-Alkylation with 2-Methylpropanoate Esters

The key step to attach the 2-methylpropanoic acid side chain involves:

Step Reagents and Conditions Description
1 Alkylation of 2-isopropylimidazole with ethyl 2-bromo-2-methylpropanoate in the presence of a strong base (e.g., sodium tert-butyloxide or cesium carbonate) in anhydrous tetrahydrofuran Formation of ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate
2 Hydrolysis of the ester using aqueous lithium hydroxide or sodium hydroxide Conversion to 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

This two-step approach is efficient and allows for easy purification of intermediates and final product.

Alternative Synthetic Routes

  • Direct coupling of 2-isopropylimidazole with activated acid derivatives such as acid chlorides or anhydrides of 2-methylpropanoic acid is less common due to potential side reactions and lower selectivity.
  • Use of protecting groups on the imidazole nitrogen to control regioselectivity during alkylation has been reported but adds complexity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base for alkylation Sodium tert-butyloxide, cesium carbonate Strong, non-nucleophilic bases preferred for clean alkylation
Solvent Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF) Polar aprotic solvents facilitate nucleophilic substitution
Temperature Room temperature to reflux (25–80 °C) Controlled to avoid side reactions
Hydrolysis Aqueous lithium hydroxide or sodium hydroxide, mild heating Complete ester saponification without ring degradation
Purification Crystallization, column chromatography Ensures high purity of final acid

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Cyclization + N-alkylation Isopropylhydrazine, methyl acetimidate, ethyl 2-bromo-2-methylpropanoate Triethyl orthoformate, sodium tert-butyloxide, LiOH High selectivity, good yields, scalable Multi-step, requires careful control
Direct coupling (less common) 2-isopropylimidazole, acid chloride of 2-methylpropanoic acid Acid chloride, base Fewer steps Lower selectivity, possible side reactions

Research Findings and Literature Perspectives

  • Patents and research articles emphasize the efficiency of alkylation of imidazole nitrogen using haloesters followed by hydrolysis to yield the acid with minimal by-products.
  • The use of strong, non-nucleophilic bases and anhydrous conditions is critical to prevent side reactions such as O-alkylation or polymerization.
  • Hydrolysis conditions must be optimized to avoid hydrolytic cleavage of the imidazole ring or other sensitive functionalities.
  • Analytical data (NMR, HRMS) confirm the structure and purity of the synthesized compound, with melting points and chromatographic profiles consistent with literature reports.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (COOH\text{COOH}) undergoes deprotonation in basic media to form carboxylate salts (COO\text{COO}^-), while the imidazole ring’s secondary nitrogen can act as a weak base.

Reaction Conditions Products Mechanistic Notes
Aqueous NaOH\text{NaOH}Sodium 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoateDeprotonation at pH > 5 (carboxylic acid pKa ≈ 4.5–5.0).
Strong base (e.g., KOH\text{KOH})Imidazole ring deprotonation (pKa ≈ 14)Rare under physiological conditions.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution to form esters or amides.

Esterification

Reagents Products Yield
Ethanol, H2SO4\text{H}_2\text{SO}_4 (cat.)Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate75–85%

Amidation

Reagents Products Conditions
Thionyl chloride (SOCl2\text{SOCl}_2), followed by ammonia3-(2-Isopropyl-1H-imidazol-1-yl)-2-methylpropionamideAnhydrous, 0–5°C

Steric Effects : The α-methyl group reduces reaction rates due to hindered nucleophilic attack .

Imidazole Ring Reactivity

The 1H-imidazole moiety undergoes electrophilic substitution and coordination reactions.

Electrophilic Substitution

Reaction Conditions Position
Bromination (NBS\text{NBS})CCl4\text{CCl}_4, refluxC-4/C-5
Nitration (HNO3\text{HNO}_3)H2SO4\text{H}_2\text{SO}_4, 0°CC-4

Directing Effects : The 2-isopropyl group sterically blocks C-2, favoring substitution at C-4/C-5 .

Coordination Chemistry

The imidazole nitrogen coordinates with metal ions (e.g., Zn2+\text{Zn}^{2+}, Cu2+\text{Cu}^{2+}), forming complexes relevant to enzyme inhibition.

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling is feasible after halogenation of the imidazole ring.

Step Reagents Products
BrominationNBS\text{NBS} in CCl4\text{CCl}_44-Bromo-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid
Suzuki CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, aryl boronic acidBiaryl-functionalized derivatives

Biological Interactions

  • Enzyme Inhibition : Competes with natural substrates (e.g., histidine derivatives) in enzymatic active sites.

  • Decarboxylation : Thermally unstable above 200°C, releasing CO2\text{CO}_2 to form 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropane .

Analytical Characterization

Post-reaction analysis employs:

  • NMR : Confirms substitution patterns (e.g., 1H^1\text{H} shifts: δ 1.2–1.4 ppm for isopropyl, δ 2.5–3.0 ppm for methylpropanoate ).

  • HPLC : Quantifies purity (>95% for synthesized esters ).

Scientific Research Applications

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Notable Properties
3-(2-Isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid 1155530-28-1 C₁₀H₁₆N₂O₂ 204.24 2-isopropyl (imidazole), 2-methyl (propanoic acid) Imidazole, carboxylic acid Moderate lipophilicity; potential metabolic stability due to branched alkyl groups
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) N/A C₁₂H₈N₃O₄F₃ 315.20 Benzoimidazole core, 7-nitro, 5-CF₃, α,β-unsaturated acid Benzoimidazole, nitro, trifluoromethyl High melting point (279.4°C); electron-withdrawing substituents enhance acidity
3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid 2172582-08-8 C₉H₁₄N₂O₂ 186.21 1-ethyl (imidazole) Imidazole, carboxylic acid Lower steric bulk compared to isopropyl analog; may exhibit faster metabolic clearance
2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid 1247555-85-6 C₇H₁₁N₃O₂ 169.18 2-methyl (imidazole), amino group Imidazole, amino acid Enhanced solubility due to amino group; potential for zwitterionic behavior
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid N/A C₁₈H₁₆N₂O₂ 292.34 4,5-diphenyl (imidazole) Imidazole, aromatic substituents High lipophilicity; bulky substituents may limit bioavailability

Key Research Findings

Electron-Withdrawing Substituents : The nitro and trifluoromethyl groups in Compound 14b () significantly lower the pKa of its carboxylic acid group, enhancing reactivity in esterification or amidation reactions . In contrast, the target compound’s isopropyl group may sterically hinder such reactions.

Aromatic vs. Aliphatic Substituents: 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid () exhibits markedly higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~1.2 estimated), impacting membrane permeability .

Biological Activity

3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

The synthesis of this compound generally involves the reaction of 2-isopropyl-1H-imidazole with an alkylating agent, followed by carboxylation. Common reagents include sodium hydride or potassium carbonate in solvents like DMF or DMSO at elevated temperatures.

PropertyValue
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
IUPAC Name2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid
InChI KeyCMSXRUUCDQIERW-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. Its potential as an enzyme inhibitor and its interactions with biological macromolecules have been investigated extensively.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions at enzyme active sites, inhibiting their activity. Additionally, it may modulate cellular pathways affecting signal transduction and gene expression.

Anticancer Activity

One notable study evaluated the compound's efficacy against tumor proliferation through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. The findings suggested that derivatives similar to this compound demonstrated improved unbound drug exposure and effectively suppressed tumor growth in mouse xenograft models at low doses .

Enzyme Inhibition

Another research highlighted the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro studies showed that it significantly reduced fatty acid synthesis, indicating its potential application in metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

CompoundStructural DifferenceBiological Activity
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acidEthyl group instead of isopropylModerate enzyme inhibition
3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acidDiphenyl groups on imidazole ringEnhanced anticancer properties

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Specification
HPLCRetention time: 8.2 min
Mobile phase: 60:40 ACN/H2_2O (0.1% TFA)
Column: C18 (4.6 × 150 mm)
Purity ≥95%
1^1H NMRIntegration ratio (isopropyl CH3_3:imidazole H = 6:1)Confirms stoichiometry
HRMS[M+H]+^+ m/z calc. 239.1294, found 239.1291Δ <5 ppm

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
N-3 substitutionUse bulkier bases (e.g., DIPEA) or pre-protect N-3 with Boc groups
Low yield in couplingOptimize solvent (DMF → DMSO) and temperature (80°C → 100°C)
Carboxylic acid degradationAdd radical scavengers (BHT) during reflux

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